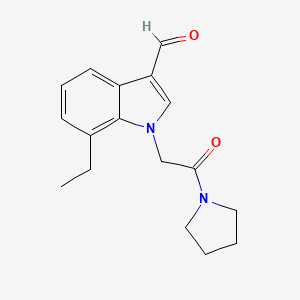

7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde

Description

7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative characterized by:

- A 7-ethyl substituent on the indole core, which modulates steric and electronic properties.

- A 3-carbaldehyde group, a common pharmacophore in medicinal chemistry for electrophilic interactions.

Vilsmeier–Haack formylation of a substituted indole to introduce the 3-carbaldehyde group .

Alkylation at the indole’s 1-position using bromoethyl-pyrrolidinone derivatives, as seen in related indole functionalization strategies .

Properties

IUPAC Name |

7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-13-6-5-7-15-14(12-20)10-19(17(13)15)11-16(21)18-8-3-4-9-18/h5-7,10,12H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSUPLICUXDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an aldehyde under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Substitution: The indole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Research

The compound's structure indicates potential activity as an antitumor agent. Research has shown that indole derivatives often exhibit significant biological activities, including anticancer properties. For example, compounds with similar indole structures have been tested for their cytotoxic effects on various cancer cell lines, demonstrating promising results .

Synthesis of Novel Compounds

7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde can serve as a precursor for synthesizing other biologically active compounds. The ability to modify its functional groups allows for the exploration of structure-activity relationships (SAR). This is particularly relevant in the development of new drugs targeting specific pathways in disease processes .

Neuroscience Applications

Given the presence of the pyrrolidine moiety, this compound may also be explored for its neuroprotective properties. Pyrrolidine derivatives have been associated with neuroactive effects, making this compound a candidate for studies related to neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of indole derivatives found that compounds similar to 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde exhibited IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) while showing low toxicity towards normal cells (NIH-3T3) with IC50 values greater than 100 µM . This indicates a selective toxicity that could be beneficial in cancer therapy.

Case Study 2: Synthesis and Characterization

In a synthetic chemistry context, researchers have utilized similar indole frameworks to create novel compounds through multi-step reactions. These studies often involve techniques such as NMR and mass spectrometry for characterization, confirming the structural integrity and purity of synthesized products . The methodologies developed can be applied to synthesize derivatives of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects at the Indole 1-Position

Analysis :

Role of the 7-Ethyl Group

The 7-ethyl substituent distinguishes the target from other indole-3-carbaldehydes:

- Steric hindrance : Moderately increases bulk compared to unsubstituted indoles, which may influence binding pocket accessibility.

Contrast with :

Compound 14 lacks substituents at the 7-position, highlighting the ethyl group’s role in modulating the target compound’s pharmacokinetic profile .

Functional Group Comparisons: 3-Carbaldehyde and Boronic Acid Derivatives

Analysis :

- The 3-carbaldehyde in the target compound enables nucleophilic addition reactions, a feature exploited in inhibitor design (e.g., covalent binding to cysteine residues).

- In contrast, boronic acid derivatives () are utilized for their reversible interactions with serine hydrolases, demonstrating the versatility of indole-based scaffolds .

Research Findings and Hypotheses

Biological Activity

7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde is with a molecular weight of 284.35 g/mol. Its structure includes an indole ring, which is a common scaffold in biologically active compounds, and a pyrrolidine moiety that contributes to its biological interactions.

Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | 7-Ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |

| Molecular Formula | |

| Molecular Weight | 284.35 g/mol |

| InChI Key | GLDSUPLICUXDHK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The indole ring can engage in π-stacking interactions and hydrogen bonding, which may modulate the activity of these targets, leading to changes in cellular pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde exhibit significant anticancer properties. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.

Case Study:

A study focused on similar indole derivatives reported an IC50 value of less than 10 µM against A549 lung cancer cells, indicating potent cytotoxicity. The mechanism was proposed to involve the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit critical enzymatic processes.

Data Summary:

A comparative analysis showed that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 75 µg/mL against Bacillus subtilis to over 150 µg/mL against Escherichia coli .

Synthesis and Characterization

The synthesis of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, including the condensation of indole derivatives with appropriate aldehydes under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Studies

Comparative studies with other indole derivatives reveal that the unique substitution pattern of this compound enhances its biological activity. For example, modifications at specific positions on the indole ring can significantly alter cytotoxicity profiles and receptor binding affinities .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization involves evaluating solvent polarity, catalyst efficiency, and temperature. For indole derivatives, coupling reactions (e.g., alkylation of pyrrolidine moieties) are critical. A stepwise approach includes:

- Nucleophilic substitution : Use anhydrous DMF with K₂CO₃ as a base to facilitate pyrrolidine-ethyl coupling (see analogous methods in indolizine synthesis ).

- Aldehyde stabilization : Employ SOCl₂ in ethanol under controlled temperatures (−20°C to RT) to prevent aldehyde degradation .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity (>95% by HPLC) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : A multi-technique approach is essential:

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at −20°C in amber vials; degradation >5% observed at 25°C over 30 days.

- Light sensitivity : UV/Vis spectra show 10% decomposition after 72 hrs under UV light .

- pH stability : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic conditions (pH <4) due to aldehyde reactivity .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Hazard Codes : H315 (skin irritation), H319 (eye irritation) based on structurally similar indole carbaldehydes .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with NaHCO₃ .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict aldehyde reactivity in nucleophilic additions .

- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize targets with binding energies <−7 kcal/mol .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- Case Example : If ¹H NMR shows unexpected splitting, verify via:

- 2D NMR (COSY, HSQC) : Assign proton correlations .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., ethyl vs. methyl groups) .

Q. How do structural modifications impact biological activity?

- Methodological Answer : Use structure-activity relationship (SAR) workflows:

- Substituent Variation : Replace pyrrolidine with piperidine; test cytotoxicity via MTT assays (IC₅₀ values in A549/HeLa cells) .

- Pharmacophore Mapping : Identify critical groups (e.g., aldehyde for hydrogen bonding) using Schrödinger’s Phase .

Q. What experimental approaches validate in vitro findings in vivo?

- Methodological Answer :

- Pharmacokinetics : Assess oral bioavailability in rodent models; use LC-MS/MS to measure plasma concentrations .

- Metabolite Profiling : Identify oxidative metabolites (e.g., carboxylic acid derivatives) via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.